Product packaging for LL-K8-22(Cat. No.:)

LL-K8-22

Cat. No.: B12395665
M. Wt: 573.8 g/mol
InChI Key: WXQLBECTYSLDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LL-K8-22 is a useful research compound. Its molecular formula is C37H43N5O and its molecular weight is 573.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H43N5O B12395665 LL-K8-22

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H43N5O

Molecular Weight

573.8 g/mol

IUPAC Name

1-[4-[3-(1-adamantyl)propyl]piperazin-1-yl]-2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]ethanone

InChI

InChI=1S/C37H43N5O/c43-36(41-14-12-40(13-15-41)11-3-10-37-19-27-16-28(20-37)18-29(17-27)21-37)26-42-25-33(23-39-42)30-6-8-31(9-7-30)35-24-38-22-32-4-1-2-5-34(32)35/h1-2,4-9,22-25,27-29H,3,10-21,26H2

InChI Key

WXQLBECTYSLDGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC23CC4CC(C2)CC(C4)C3)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87

Origin of Product

United States

Methodological & Application

Application Notes and Protocols for LL-K8-22 in Gene Transcription Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-K8-22 is a potent, selective, and durable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the CDK8-Cyclin C complex. As a dual degrader, this compound offers a powerful tool to investigate the roles of both CDK8 and Cyclin C in gene transcription regulation. The CDK8-Cyclin C complex is a key component of the Mediator complex, which plays a crucial role in modulating the activity of RNA polymerase II and, consequently, gene expression. Dysregulation of this complex has been implicated in various diseases, including cancer.

These application notes provide an overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in studying the regulation of gene transcription.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the CDK8-Cyclin C complex and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK8 and Cyclin C, marking them for degradation by the proteasome. This targeted degradation leads to the suppression of downstream signaling pathways regulated by CDK8, notably the phosphorylation of STAT1 at Ser727, and the inhibition of transcriptional programs driven by oncogenic transcription factors such as E2F and MYC.

dot

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies.

Table 1: Degradation Potency of this compound

Target ProteinCell LineDC50 (μM)Time Point
CDK8MDA-MB-4682.5224 h
Cyclin CMDA-MB-4682.6424 h

Data extracted from MedchemExpress.

Table 2: Anti-proliferative Activity of this compound

CompoundCell LineIC50 (μM)Time PointFold Improvement (vs. BI-1347)
This compoundMDA-MB-468N/A4 days~5-fold
BI-1347MDA-MB-468N/A4 days-

Enhanced anti-proliferative effects were observed with this compound compared to its parental molecule, BI-1347.

Experimental Protocols

Protocol 1: Western Blotting for CDK8 and Cyclin C Degradation

This protocol outlines the procedure to assess the degradation of CDK8 and Cyclin C in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • PBS (phosphate-buffered saline), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CDK8, Cyclin C, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0-10 μM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 μL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 μg) into the wells of an SDS-PAGE gel.

    • Run the gel according to standard procedures.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

dot

Western_Blot_Workflow A 1. Cell Seeding & Treatment (e.g., MDA-MB-468 with this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Quantify Protein Levels) G->H

Caption: Western Blotting Workflow.

Protocol 2: RNA Sequencing to Analyze Transcriptional Changes

This protocol provides a general workflow for using RNA sequencing (RNA-seq) to identify changes in gene expression following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound and DMSO

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound or DMSO as described in Protocol 1.

    • Harvest cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA.

  • RNA Quality Control:

    • Assess the quantity and quality of the extracted RNA. Ensure high purity (A260/A280 ratio ~2.0) and integrity (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the prepared libraries on an NGS platform.

  • **Data

Troubleshooting & Optimization

Technical Support Center: Optimizing Cell Permeability of PROTAC Degrader LL-K8-22

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with the cell permeability of the PROTAC degrader, LL-K8-22.

Troubleshooting Guide

Researchers encountering suboptimal performance with this compound, potentially due to poor cell permeability, can follow this structured troubleshooting guide to diagnose and resolve the issue.

Problem: Suboptimal degradation of CDK8/Cyclin C with this compound in cellular assays.

This could manifest as a higher-than-expected DC50 value or incomplete protein degradation.

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Verification Verification Steps cluster_Permeability_Assessment Permeability Assessment cluster_Solutions Potential Solutions & Further Investigation A Suboptimal Degradation of CDK8/Cyclin C with this compound B Confirm Compound Integrity and Concentration A->B C Verify Target and E3 Ligase Expression in Cell Line B->C D Optimize Treatment Conditions (Time and Concentration) C->D E Perform Cell Permeability Assay (e.g., PAMPA, Caco-2) D->E F Low Permeability Confirmed E->F If permeability is low G Adequate Permeability E->G If permeability is adequate H Structural Modification of this compound (Linker Optimization, Prodrugs) F->H I Formulation Strategies (e.g., Nanoparticles) F->I J Investigate Ternary Complex Formation (Co-Immunoprecipitation) G->J K Assess for 'Hook Effect' G->K CoIP_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Pre-clearing of Lysates B->C D Immunoprecipitation with Antibody (e.g., anti-CDK8) C->D E Incubation with Protein A/G Beads D->E F Washing of Beads E->F G Elution of Protein Complexes F->G H Western Blot Analysis for CDK8, E3 Ligase, and Cyclin C G->H LL_K8_22_Pathway cluster_PROTAC_Action PROTAC Action cluster_Target_Complex Target Complex cluster_Downstream_Effects Downstream Effects PROTAC This compound Ternary CDK8-Cyclin C :: this compound :: E3 Ligase (Ternary Complex) PROTAC->Ternary Ub Ubiquitination Ternary->Ub recruits Degradation Proteasomal Degradation Ub->Degradation leads to CDK8_CyclinC CDK8-Cyclin C Complex Degradation->CDK8_CyclinC STAT1 STAT1 Phosphorylation Degradation->STAT1 suppresses Transcription E2F- & MYC-driven Transcriptional Programs Degradation->Transcription inhibits CDK8_CyclinC->Ternary CDK8_CyclinC->STAT1 promotes CDK8_CyclinC->Transcription promotes Proliferation Tumor Cell Proliferation Transcription->Proliferation promotes

dealing with LL-K8-22 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PROTAC® degrader LL-K8-22 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and durable small-molecule PROTAC® (Proteolysis Targeting Chimera) designed to induce the degradation of the CDK8-Cyclin C complex. It functions by simultaneously binding to the CDK8-Cyclin C complex and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of both CDK8 and Cyclin C.

Q2: this compound is described as "durable." What does this imply for long-term experiments?

A2: The term "durable" suggests that this compound maintains its ability to degrade the CDK8-Cyclin C complex over an extended period. This is in contrast to some small molecule inhibitors that may have a more transient effect. For long-term experiments, this implies that less frequent dosing or media changes might be required to maintain target degradation. However, it is crucial to empirically determine the optimal dosing schedule for your specific cell line and experimental duration.

Q3: What are the known downstream effects of this compound-mediated CDK8-Cyclin C degradation?

A3: Degradation of the CDK8-Cyclin C complex by this compound has been shown to suppress STAT1 phosphorylation and inhibit E2F- and MYC-driven carcinogenic transcriptional programs.

Q4: Are there any known off-targets for this compound?

A4: While this compound is reported to be selective for CDK8 and does not significantly degrade the highly homologous CDK19, comprehensive off-target profiles from unbiased proteomics are not extensively published. For long-term studies where cumulative off-target effects could be a concern, it is recommended to perform your own proteomic analysis.

Troubleshooting Guide

Issue 1: Diminished or Loss of Degradation Activity Over Time

Possible Cause A: Compound Instability in Culture Media

While this compound is durable, prolonged incubation in cell culture media at 37°C can lead to gradual degradation.

  • Troubleshooting Steps:

    • Establish a Stability Profile: Perform a time-course experiment to determine the half-life of this compound in your specific cell culture media. This can be done by analyzing the media for the presence of the intact compound at various time points using LC-MS.

    • Optimize Dosing Schedule: Based on the stability profile

Technical Support Center: Interpreting Unexpected Phenotypes After LL-K8-22 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected phenotypes observed during experiments with LL-K8-22, a selective degrader of the CDK8-Cyclin C complex.

Frequently Asked Questions (FAQs)

Q1: We treated our cancer cell line with this compound and observed a paradoxical increase in cell proliferation, contrary to the expected anti-proliferative effect. What could be the cause?

A1: A paradoxical increase in proliferation is an unexpected but informative result. Several factors could contribute to this observation:

  • Cell Line-Specific Context: The function of CDK8 can be context-dependent. While often acting as an oncogene, in some cellular backgrounds, such as those driven by Notch or EGFR signaling, CDK8 may act as a tumor suppressor. Degradation of a tumor-suppressive CDK8 could lead to increased proliferation in these specific contexts.

  • Compensatory Signaling Pathways: The degradation of the CDK8-Cyclin C complex may trigger compensatory signaling pathways that promote proliferation. This is a known phenomenon in targeted therapies where the inhibition of one pathway leads to the activation of another.

  • Off-Target Effects: Although this compound is reported to be selective, off-target effects cannot be entirely ruled out, especially at high concentrations. The molecule could be unintentionally stabilizing a pro-proliferative protein or degrading a tumor suppressor other than CDK8/Cyclin C.

  • Experimental Artifacts:

    • Cell Line Misidentification or Contamination: Ensure the cell line is correct and free from contamination (e.g., mycoplasma), as this can significantly alter experimental outcomes.

    • Incorrect Dosing: An error in the concentration of this compound used could lead to unexpected dose-response curves.

Troubleshooting Steps:

  • Confirm Cell Line Identity: Perform STR profiling to authenticate your cell line.

  • Test for Mycoplasma: Use a reliable mycoplasma detection kit.

  • Validate On-Target Activity: Confirm the degradation of CDK8 and Cyclin C via Western Blotting at the concentration you are using.

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine if the proliferative effect is dose-dependent.

  • Investigate Compensatory Signaling: Use pathway analysis tools (e.g., phospho-kinase arrays, RNA-seq) to identify activated pro-proliferative pathways.

Q2: After this compound treatment, we see degradation of CDK8, but not Cyclin C. Why is this happening?

A2: this compound is designed to induce the synchronous degradation of both CDK8 and Cyclin C. If you are only observing the degradation of CDK8, consider the following possibilities:

  • Antibody Issues: The antibody used for detecting Cyclin C might be non-specific or of poor quality.

  • Differential Protein Turnover: The turnover rate of Cyclin C might be significantly different in your specific cell model, potentially being rapidly re-synthesized.

  • Sub-optimal Lysis Conditions: The lysis buffer used may not efficiently extract the protein complex, leading to inaccurate Western Blot results.

Troubleshooting Steps:

  • Validate Cyclin C Antibody: Use a second, validated antibody against a different epitope of Cyclin C.

  • Use a Positive Control: Include a positive control cell line where simultaneous degradation has been previously demonstrated.

  • Optimize Lysis Buffer: Try different lysis buffers (e.g., RIPA with protease and phosphatase inhibitors) to ensure complete protein extraction.

  • Time-Course Experiment: Perform a time-course experiment to observe the kinetics of degradation for both proteins.

Q3: We observe significant cell death at concentrations of this compound that are much lower than the reported DC50 for CDK8/Cyclin C degradation. Is this indicative of off-target toxicity?

A3: Significant cell death at concentrations below the established DC50 for target degradation could indeed suggest off-target effects or heightened sensitivity in your specific cell model.

  • High Cellular Sensitivity: Your cell line may be exceptionally dependent on a pathway regulated by even a minor reduction in CDK8/Cyclin C levels.

  • Off-Target Toxicity: this compound could be affecting other critical cellular proteins at lower concentrations than required for CDK8/Cyclin C degradation. While selective, kinase inhibitors can have off-target effects.

  • Experimental Conditions: Factors such as cell density, media composition, and serum concentration can influence cellular responses to drug treatment.

Troubleshooting Steps:

  • Confirm DC50 in Your System: Perform a dose-response experiment measuring both CDK8/Cyclin C degradation and cell viability in parallel in your specific cell line.

  • Proteomic Profiling: Consider unbiased proteomic approaches (e.g., mass spectrometry) to identify other proteins whose levels change upon this compound treatment at these low concentrations.

  • Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing the off-target protein to see if it mitigates the cell death.

  • Review Experimental Parameters: Ensure consistency in cell seeding density and culture conditions across experiments.

Troubleshooting Guides

Table 1: Interpreting Protein Level Changes Post this compound Treatment
Observed PhenotypeExpected OutcomePotential Cause of DiscrepancyRecommended Action
CDK8 Levels DecreasedNo change or increaseInactive compound, incorrect concentration, resistant cell line
Cyclin C Levels DecreasedNo change or increaseInactive compound, antibody issue, rapid re-synthesis
CDK19 Levels No significant changeDecreasedPotential off-target effect, cross-reactivity of compound
STAT1 (pS727) Levels DecreasedNo change or increaseAltered downstream signaling, pathway redundancy
c-Myc/E2F Target Genes Decreased expressionNo change or increased expressionCell-specific transcriptional regulation, activation of other pathways
Table 2: Troubleshooting Unexpected Cell Viability Results
Observed PhenotypeExpected OutcomePotential Cause of DiscrepancyRecommended Action
Paradoxical Increase in Proliferation Decreased proliferationCell-type specific tumor suppressor role of CDK8, compensatory pathway activationCharacterize cell line dependency on Notch/EGFR pathways, perform pathway analysis
No Effect on Cell Viability Decreased proliferationInsufficient concentration, short treatment duration, resistant cell lineIncrease this compound concentration and/or treatment duration, use a sensitive control cell line
Excessive Toxicity at Low Doses Dose-dependent decrease in viabilityOff-target toxicity, high cellular sensitivityPerform proteomics to identify off-targets, conduct parallel viability and degradation assays
High Variability Between Replicates Consistent resultsInconsistent cell seeding, edge effects in plates, contaminationRefine cell seeding technique, avoid using outer wells of plates, test for mycoplasma

Experimental Protocols

Western Blotting for On-Target and Off-Target Effects

Objective: To verify the degradation of CDK8 and Cyclin C and to assess the levels of the homologous protein CDK19 and the downstream target p-STAT1 (S727).

Methodology:

  • Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 5, 10 µM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (anti-CDK8, anti-Cyclin C, anti-CDK19, anti-p-STAT1 S727, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of this compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the results as a percentage of the vehicle-treated control and calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate if unexpected phenotypes are associated with alterations

Technical Support Center: Best Practices for Control Experiments with LL-K8-22

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using LL-K8-22, a potent and selective PROTAC degrader of the CDK8-Cyclin C complex.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the CDK8-Cyclin C protein complex. It functions by simultaneously binding to the CDK8-Cyclin C complex and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of CDK8 and Cyclin C.

Q2: In which research areas is this compound primarily used?

A2: this compound is predominantly used in cancer research, particularly in the context of triple-negative breast cancer (TNBC). Its ability to inhibit E2F- and MYC-driven carcinogenic transcriptional programs makes it a valuable tool for studying these pathways.

Q3: What are the key downstream effects of this compound treatment?

A3: Treatment with this compound leads to the suppression of STAT1 Ser727 phosphorylation and the inhibition of transcriptional programs driven by E2F and MYC.

Q4: Is this compound selective for CDK8?

A4: Yes, this compound is a selective degrader of the CDK8-Cyclin C complex. Proteomic and immunoblot studies have shown that it significantly degrades CDK8 without reducing the levels of the highly homologous protein CDK19 or other cyclin proteins besides Cyclin C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low degradation of CDK8/Cyclin C observed. Insufficient concentration of this compound.Perform a dose-response experiment to determine the optimal concentration. The reported DC50 for CDK8 and Cyclin C in MDA-MB-468 cells is 2.52 µM and 2.64 µM, respectively.
Inappropriate incubation time.Conduct a time-course experiment to identify the optimal duration of treatment for maximal degradation.
Low expression of the target E3 ligase in the cell line.Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell model.
"Hook effect" observed (decreased degradation at high concentrations). Formation of unproductive binary complexes (this compound with either CDK8 or the E3 ligase alone).Use a wider range of concentrations in your dose-response experiments to fully characterize the degradation profile. For subsequent experiments, use concentrations at or below the optimal degradation concentration (Dmax).
Inconsistent results between experiments. Variability in cell culture conditions (e.g., cell density, passage number).Standardize cell culture protocols and ensure consistent experimental setup.
Degradation of this compound in solution.Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions.
Unexpected off-target effects. Although this compound is selective, off-target effects are always a possibility with small molecules.Include appropriate negative controls, such as a structurally similar but inactive molecule or a compound that only binds the E3 ligase, to distinguish between on-target and off-target effects.

Data Presentation

Table 1: In Vitro Potency of this compound in MDA-MB-468 Cells

Parameter Value Target Reference
DC502.52 µMCDK8
DC502.64 µMCyclin C
Anti-proliferative Potency vs. BI-13475-fold increase-

Table 2: Selectivity Profile of this compound

Protein Effect Note Reference
CDK8DegradationTarget
Cyclin CDegradationTarget
CDK19No significant degradationHomologous protein to CDK8
Other CyclinsNo significant degradation-

Experimental Protocols

Western Blot Analysis for CDK8 and Cyclin C Degrad

Technical Support Center: Overcoming Resistance to LL-K8-22 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming potential resistance mechanisms to the PROTAC degrader, LL-K8-22.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) that functions as a dual degrader of the CDK8-Cyclin C complex. It simultaneously binds to the CDK8 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK8 and its binding partner, Cyclin C, marking them for degradation by the proteasome. The degradation of the CDK8-Cyclin C complex leads to the suppression of downstream signaling pathways, including the phosphorylation of STAT1, and inhibits carcinogenic transcriptional programs driven by E2F and MYC.

Q2: In which cancer types has this compound shown potential efficacy?

A2: this compound has been investigated for its potential use in triple-negative breast cancer (TNBC) research. Its mechanism of targeting the CDK8-Cyclin C complex, which is implicated in various cancers, suggests that its applicability may extend to other malignancies.

Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

A3: While specific resistance mechanisms to this compound have not yet been documented in the literature, based on its mechanism as a PROTAC and a CDK8/Cyclin C degrader, several potential resistance pathways can be hypothesized:

  • Alterations in the E3 Ligase Machinery:

    • Mutations or downregulation of components of the E3 ubiquitin ligase complex that this compound hijacks can prevent the formation of the ternary complex (this compound, CDK8, E3 ligase), thereby inhibiting protein degradation.

  • Target Protein Modifications:

    • Mutations in CDK8 could potentially alter the binding site of this compound, reducing its affinity and preventing effective degradation.

  • Downregulation of Target Proteins:

    • Cancer cells may develop resistance by downregulating the expression of CDK8 or Cyclin C. Research on ATR inhibitors has shown that loss of Cyclin C or CDK8 can lead to resistance by suppressing transcription-associated replication stress.

  • Increased Drug Efflux:

    • Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, could actively remove this compound from the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Activation of Bypass Signaling Pathways:

    • Cancer cells might activate alternative signaling pathways to compensate for the loss of CDK8-Cyclin C function, allowing them to maintain proliferation and survival.

Q4: How can I determine if my cancer cell line has developed resistance to this compound?

A4: The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) or the half-maximal degradation concentration (DC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. A fold-change of 5-10 or higher is generally considered indicative of resistance. This is typically assessed through cell viability assays (e.g., MTT, CellTiter-Glo) and Western blotting for CDK8 and Cyclin C levels.

Troubleshooting Guides

Problem 1: Unexpectedly Low or No Degradation of CDK8/Cyclin C
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal DC50 in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM).
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for maximal degradation.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor culture conditions can affect drug response.
Degradation of this compound Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Potential Resistance If the above steps do not resolve the issue, consider the possibility of intrinsic or acquired resistance. Proceed to the "Investigating Potential Resistance" workflow.
Problem 2: High Variability in Cell Viability Assay Results
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell distribution in the wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS.
Inconsistent Drug Dilution Prepare a serial dilution of this compound carefully and ensure thorough mixing at each step.
Fluctuations in Incubation Conditions Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
Reagent Issues Use fresh, properly stored viability assay reagents and ensure they are equilibrated to the appropriate temperature before use.

Quantitative Data Summary

Compound Cell Line DC50 (CDK8) DC50 (Cyclin C) Reference
This compoundMDA-MB-4682.52 µM2.64 µM

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Determine the initial IC50: Perform a dose-response experiment with the parental cancer cell line to determine the initial IC50 of this compound using a cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal proliferation rate, subculture them and increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).

  • Monitoring: Continuously monitor the cells for signs of toxicity and proliferation rate.

  • Establishment of Resistant Line: Continue the dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterization: Perform a new dose-response experiment to determine the stable IC50 of the resistant cell line.

  • Cryopreservation: Cryopreserve the resistant cells at various passages.

Protocol 2: Western Blot for CDK8 and Cyclin C Degradation

1

Validation & Comparative

Validating the Suppression of STAT1 Phosphorylation by LL-K8-22: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LL-K8-22's performance in suppressing STAT1 phosphorylation against other alternative inhibitors, supported by available experimental data. We delve into the mechanism of action, present comparative data, and provide detailed experimental protocols for key validation assays.

Introduction to this compound and STAT1 Phosphorylation

Signal Transducer and Activator of Transcription 1 (STAT1) is a critical transcription factor involved in cellular responses to interferons and other cytokines. Its activation through phosphorylation, particularly at Serine 727 (S727), is a key step in initiating downstream gene transcription. Dysregulation of STAT1 signaling is implicated in various diseases, including cancer and inflammatory disorders.

This compound is a novel small-molecule degrader of the Cyclin-Dependent Kinase 8 (CDK8)-Cyclin C complex.[1][2][3][4] CDK8 has been identified as a key kinase responsible for the phosphorylation of STAT1 at S727.[5][6] By degrading the CDK8-Cyclin C complex, this compound offers a distinct mechanism to suppress STAT1 phosphorylation.

Mechanism of Action of this compound

This compound functions as a proteolysis-targeting chimera (PROTAC). It induces the selective and synchronous degradation of both CDK8 and Cyclin C.[1][3] This degradation removes the kinase responsible for STAT1 S727 phosphorylation, thereby inhibiting the downstream signaling cascade. This mechanism is distinct from traditional kinase inhibitors that merely block the active site of the enzyme.

cluster_0 Normal STAT1 Signaling cluster_1 Action of this compound Interferon Interferon/Cytokine Receptor Receptor Interferon->Receptor JAK JAK Receptor->JAK STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1_Y701 pSTAT1 (Y701) STAT1->pSTAT1_Y701 STAT1_dimer STAT1 Dimer pSTAT1_Y701->STAT1_dimer Dimerizes nucleus Nucleus STAT1_dimer->nucleus Translocates to CDK8_CycC CDK8-CycC Complex pSTAT1_S727 pSTAT1 (S727) CDK8_CycC->pSTAT1_S727 Phosphorylates Gene Gene Transcription pSTAT1_S727->Gene LLK822 This compound CDK8_CycC_degraded CDK8-CycC Degradation LLK822->CDK8_CycC_degraded Induces STAT1_S727_inhibited STAT1 (S727) Phosphorylation Inhibited CDK8_CycC_degraded->STAT1_S727_inhibited Prevents Gene_inhibited Gene Transcription Inhibited STAT1_S727_inhibited->Gene_inhibited Leads to

Mechanism of this compound in suppressing STAT1 phosphorylation.

Comparative Performance of this compound

This compound has demonstrated a more persistent suppression of STAT1 phosphorylation compared to its parental molecule, BI-1347, which is a potent CDK8 inhibitor.[1][3] While direct IC50 values for STAT1 phosphorylation inhibition by this compound are not yet published, its enhanced anti-proliferative potency in MDA-MB-468 cells suggests superior efficacy.[1][3]

CompoundTargetMechanism of ActionIC50 (CDK8)Cell LineEffect on pSTAT1 (S727)Reference
This compound CDK8-Cyclin C ComplexDegraderNot ReportedMDA-MB-468More persistent suppression than BI-1347[1][3]
BI-1347 CDK8Inhibitor1 nMNK-92IC50 = 3 nM[7]
Senexin B CDK8/19InhibitorNot ReportedVariousDecreased IFNγ-induced and basal phosphorylation[8]

Note: The provided data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. A direct head-to-head quantitative analysis of this compound against other inhibitors in the same experimental setup is needed for a definitive comparison.

Experimental Protocols

Western Blot Analysis for Phospho-STAT1 (S727)

This protocol is a generalized procedure for the detection of phosphorylated STAT1 by Western blot, based on common laboratory practices. For specific details pertaining to the validation of this compound, it is recommended to consult the supplementary information of the primary research article.[1]

1. Cell Lysis and Protein Extraction:

  • Culture MDA-MB-468 cells to 70-80% confluency.

  • Treat cells with desired concentrations of this compound, BI-1347, or other inhibitors for the specified duration.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT1 or a housekeeping protein like GAPDH.

start Start cell_culture Cell Culture (MDA-MB-468) start->cell_culture treatment Inhibitor Treatment (this compound, etc.) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-pSTAT1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Experimental workflow for Western blot analysis.

Conclusion

This compound represents a promising therapeutic strategy for targeting STAT1-mediated signaling through the degradation of the CDK8-Cyclin C complex. Available data indicates its potential for more sustained and potent inhibition of STAT1 phosphorylation compared to its parent inhibitor, BI-1347. However, for a conclusive validation, further studies with direct quantitative comparisons against a broader range of STAT1 inhibitors under standardized conditions are warranted. The provided experimental protocol serves as a foundational method for researchers seeking to validate the efficacy of this compound in their own experimental systems.

References

Safety Operating Guide

Standard Operating Procedure for the Proper Disposal of LL-K8-22

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. This document provides essential safety and logistical information for the proper disposal of LL-K8-22, a potent and selective PROTAC CDK8-cyclin C dual degrader. Adherence to these procedures is mandatory to ensure personnel safety and environmental compliance.

Purpose and Scope

This Standard Operating Procedure (SOP) outlines the required steps for the safe handling and disposal of this compound in solid form and in solutions. This procedure applies to all researchers, scientists, and laboratory personnel working with this compound in drug development and research environments.

Personal Protective Equipment (PPE)

Before handling this compound in any form, all personnel must be equipped with the following minimum PPE:

  • Gloves: Chemical-resistant gloves (Nitrile or Neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: A dust mask or respirator is recommended when handling the solid form to avoid inhalation.

Waste Characterization

This compound is classified as a hazardous chemical waste due to its biological activity and potential toxicity. All waste containing this compound, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Inactivation of this compound (for aqueous solutions)

For aqueous solutions containing this compound, a chemical inactivation step is recommended to denature the compound before collection as hazardous waste.

Materials:

  • Aqueous solution of this compound

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • pH indicator strips

  • Appropriate hazardous waste container

Procedure:

  • Working in a certified chemical fume hood, slowly add 1M NaOH to the aqueous solution containing this compound to raise the pH to >12.

  • Stir the solution for a minimum of one hour to facilitate the degradation of the compound.

  • Neutralize the solution by slowly adding 1M HCl until the pH is between 6.0 and 8.0. Verify the pH using an indicator strip.

  • Transfer the neutralized solution to a designated hazardous waste container.

Disposal Procedures

5.1 Solid this compound Waste:

  • Collect all solid this compound waste, including unused or expired compounds, in a clearly labeled, sealed, and compatible container.

  • The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

5.2 Liquid this compound Waste (including inactivated solutions):

  • Collect all liquid waste containing this compound in a designated, leak-proof, and compatible hazardous waste container.

  • The container must be kept closed except when adding waste.

  • Label the container as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents.

5.3 Contaminated Labware and PPE:

  • All disposable labware (e.g., pipette tips, vials, and gloves) that has come into contact with this compound must be collected in a designated hazardous waste container.

  • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and then washed thoroughly. The solvent rinse must be collected as hazardous waste.

Waste Storage and Collection

All hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be clearly marked and provide secondary containment. Ensure all containers are properly sealed and labeled. Do not accumulate more than 55 gallons of hazardous waste at an SAA.

Data Presentation

The following table summarizes key quantitative data for the disposal of this compound.

ParameterGuidelineRegulatory Standard
Waste Accumulation Time Limit Max 180 days for Small Quantity Generators40 CFR Part 262
Satellite Accumulation Area (SAA) Limit 55 gallons40 CFR 262.15
pH for Neutralized Aqueous Waste 6.0 - 8.0Local POTW Regulations
Labeling Requirement "Hazardous Waste" + Chemical Name40 CFR 262.16

Mandatory Visualizations

Diagram 1: this compound Disposal Workflow

This diagram illustrates the step-by-step process for the proper disposal of this compound waste streams.

cluster_generation Waste Generation cluster_processing Waste Processing cluster_storage Waste Storage & Disposal solid_waste Solid this compound collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste Liquid this compound Solution inactivation Inactivate Aqueous Solution (Optional, see protocol) liquid_waste->inactivation collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid Direct Collection contaminated_materials Contaminated Labware & PPE collect_contaminated Collect in Labeled Contaminated Waste Container contaminated_materials->collect_contaminated inactivation->collect_liquid saa Store in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa collect_contaminated->saa disposal Dispose via Certified Hazardous Waste Vendor saa->disposal Scheduled Pickup

Caption: Workflow for the safe disposal of this compound.

Diagram 2: Signaling Pathway for this compound Action (for informational purposes)

This diagram illustrates the mechanism of action of this compound as a PROTAC degrader.

cluster_protac This compound (PROTAC) cluster_cellular Cellular Machinery llk822 This compound e3_ligase_binding E3 Ligase Ligand llk822->e3_ligase_binding cdk8_binding CDK8/CycC Ligand llk822->cdk8_binding e3_ligase E3 Ubiquitin Ligase e3_ligase_binding->e3_ligase Binds to cdk8_cycc CDK8-Cyclin C Complex (Target Protein) cdk8_binding->cdk8_cycc Binds to e3_ligase->cdk8_cycc Forms Ternary Complex via this compound proteasome Proteasome cdk8_cycc->proteasome Targeted for Degradation ubiquitin Ubiquitin ubiquitin->cdk8_cycc Polyubiquitination degradation Degradation Products proteasome->degradation Results in

Caption: Mechanism of action of this compound PROTAC.

Personal protective equipment for handling LL-K8-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of LL-K8-22, a potent and selective dual degrader of the CDK8-cyclin C complex. Given that this compound is intended for research use only, adherence to strict laboratory safety protocols is paramount to ensure the well-being of personnel and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, general safety protocols for handling potent, biologically active research compounds should be strictly followed. The following recommendations are based on standard laboratory practices for such materials.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area.

  • The use of a chemical fume hood is highly recommended to avoid inhalation of any dust or aerosols.

  • An accessible safety shower and eyewash station are mandatory in the laboratory space.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or other appropriate material. Inspect for tears or holes before use. Change gloves frequently.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Respirator (if applicable)Use a NIOSH-approved respirator if working outside of a fume hood or if there is a risk of aerosolization.

Operational Plan: From Receipt to Disposal

A clear, step-by-step plan is essential for the safe management of this compound throughout its lifecycle in the laboratory.

operational_workflow This compound Handling Workflow receipt Receiving and Inspection storage Secure Storage (-20°C or -80°C) receipt->storage Verify Integrity preparation Solution Preparation (in fume hood) storage->preparation Controlled Access experiment Experimental Use preparation->experiment Use Calibrated Equipment decontamination Decontamination of Surfaces and Glassware experiment->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container for hazardous liquid waste.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. All steps should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound solid

  • Anhydrous DMSO (or other appropriate solvent)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (if required for dissolution)

Procedure:

  • Pre-weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

  • Weighing: Carefully add the desired amount of this compound solid to the tared container. Record the exact weight.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the solid to achieve the desired stock concentration.

  • Dissolution: Securely cap the container and vortex thoroughly. If the compound does not fully dissolve, sonicate in an ultrasonic bath for short intervals until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, date, and your initials.

By implementing these safety and handling procedures, researchers can minimize risks and create a secure environment for conducting valuable scientific inquiry with this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.